molecular formula C3H5FN2O4 B14605233 1-Fluoro-2,3-dinitropropane CAS No. 58473-07-7

1-Fluoro-2,3-dinitropropane

Cat. No.: B14605233
CAS No.: 58473-07-7
M. Wt: 152.08 g/mol
InChI Key: PFAJLKQRPLHMCT-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-dinitropropane is an organic compound characterized by the presence of a fluorine atom and two nitro groups attached to a propane backbone

Preparation Methods

The synthesis of 1-Fluoro-2,3-dinitropropane can be achieved through several methods. One common approach involves the fluorination of γ-halotrinitropropanes. This reaction typically uses nucleophilic reagents such as potassium iodide, resulting in the formation of the potassium salt of 1-fluoro-3,3-dinitropropane, which can then be acidified to yield this compound .

Chemical Reactions Analysis

1-Fluoro-2,3-dinitropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the fluorine atom.

    Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this process are less commonly reported.

Common reagents used in these reactions include potassium iodide for substitution and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2,3-dinitropropane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

    Biology and Medicine:

Mechanism of Action

The mechanism by which 1-Fluoro-2,3-dinitropropane exerts its effects involves the interaction of its functional groups with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Fluoro-2,3-dinitropropane can be compared to other nitroalkanes and fluorinated compounds. Similar compounds include:

    1,3-Dinitropropane: Lacks the fluorine atom but shares the nitro groups.

    Fluorinated Nitroalkanes: Compounds with similar structures but different positions of the fluorine and nitro groups.

Properties

CAS No.

58473-07-7

Molecular Formula

C3H5FN2O4

Molecular Weight

152.08 g/mol

IUPAC Name

1-fluoro-2,3-dinitropropane

InChI

InChI=1S/C3H5FN2O4/c4-1-3(6(9)10)2-5(7)8/h3H,1-2H2

InChI Key

PFAJLKQRPLHMCT-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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